molecular formula C30H42O4 B15140239 Pseudolarifuroic acid

Pseudolarifuroic acid

Cat. No.: B15140239
M. Wt: 466.7 g/mol
InChI Key: QTLKLLVRFGYMRM-WCQWHSLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudolarifuroic acid is a natural triterpenoid compound isolated from the root bark of Pseudolarix kaempferi, a species of coniferous tree. It is known for its complex molecular structure and significant biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudolarifuroic acid can be synthesized through a series of chemical reactions involving the precursor compounds derived from Pseudolarix kaempferi. The synthetic route typically involves the extraction of the root bark, followed by purification processes to isolate the desired compound. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification techniques. The root bark of Pseudolarix kaempferi is processed using solvents and advanced chromatographic methods to obtain high-purity this compound. The process is optimized to ensure maximum yield and purity, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pseudolarifuroic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized by their unique chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Pseudolarifuroic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pseudolarifuroic acid involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors .

Comparison with Similar Compounds

Pseudolarifuroic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include other triterpenoids such as pseudoferic acids A, B, and C, which are also isolated from Pseudolarix kaempferi. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Conclusion

This compound is a fascinating compound with significant potential in various fields of scientific research. Its unique chemical structure and biological activities make it a valuable subject of study, with promising applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

5-[(2R)-2-[(5R,9R,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid

InChI

InChI=1S/C30H42O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,16-18,21-22,24H,8-15H2,1-6H3,(H,32,33)/t18-,21-,22+,24+,28-,29-,30+/m1/s1

InChI Key

QTLKLLVRFGYMRM-WCQWHSLGSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

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